

Comparative Analysis of Hypoxia Detection Methods

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Compound of Interest

Compound Name:	SR-4554
CAS No.:	167648-73-9
Cat. No.:	B1682624

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The selection of a method for measuring tumor hypoxia depends on various factors, including the required resolution, the degree of invasiveness acceptable for the experimental model, and the quantitative nature of the data needed. The following table summarizes the key characteristics of **SR-4554** and its primary alternatives.

Feature	SR-4554	¹⁸ F-FMISO PET	BOLD MRI	Eppendorf Electrode
Principle	Bioreductive trapping of a ¹⁹ F-labeled 2-nitroimidazole in hypoxic cells.	Bioreductive trapping of a ¹⁸ F-labeled 2-nitroimidazole in hypoxic cells.	Measures changes in blood deoxyhemoglobin concentration, an endogenous contrast agent.	Direct electrochemical measurement of partial pressure of oxygen (pO ₂).
Modality	Magnetic Resonance Spectroscopy (MRS)	Positron Emission Tomography (PET)	Magnetic Resonance Imaging (MRI)	Polarographic Electrode
Invasiveness	Non-invasive (requires injection)	Non-invasive (requires injection of radioactive tracer)	Non-invasive	Highly invasive
Spatial Resolution	Low (typically single voxel)	Moderate (~4-6 mm)	High (~1-3 mm)	Very High (microns at the tip) but spatially limited to the needle track
Temporal Resolution	Low (hours)	Low (hours)	High (seconds to minutes)	High (seconds)
Sensitivity & Specificity	High specificity for hypoxia due to the trapping mechanism.	High specificity and sensitivity for the tracer's trapping mechanism.[1]	Good sensitivity to changes in blood oxygenation; specificity for tissue hypoxia can be confounded by blood flow.[2]	High sensitivity and specificity for pO ₂ at the measurement site.

Quantitative Nature	Semi-quantitative (signal ratio)	Semi-quantitative (TBR, SUV) and can be quantitative with kinetic modeling. [1]	Semi-quantitative (measures relative changes in R2*).[2]	Fully quantitative (absolute pO ₂ in mmHg).[3]
Advantages	No ionizing radiation; uses a non-radioactive tracer.	High sensitivity; whole-body imaging is feasible.[1]	No contrast agent required; high spatial and temporal resolution; widely available.[4][5][6]	"Gold standard" for direct pO ₂ measurement.
Limitations	Low spatial resolution; requires specialized hardware/software for ¹⁹ F MRS.	Use of ionizing radiation; lower spatial resolution than MRI.	Indirect measure of hypoxia; can be influenced by factors other than oxygenation.[2]	Invasive, limited to accessible tumors, risk of tissue damage, and potential for sampling error.[7] [8]

Detailed Experimental Protocols

SR-4554 ¹⁹F-MRS Protocol (Clinical Phase 1)

This protocol is based on the published Phase 1 clinical trial of **SR-4554**. [7]

- Patient Preparation: No specific preparation such as fasting is required.
- **SR-4554** Administration:
 - The maximum tolerated dose is 1400 mg/m². [7]
 - **SR-4554** is diluted in 0.9% normal saline and administered intravenously over 30-60 minutes. [7]
- Pharmacokinetic Analysis: Plasma samples are collected at multiple time points to measure **SR-4554** concentrations using HPLC-UV. [7] The plasma elimination half-life is approximately

3.3 hours.[7]

- ¹⁹F-MRS Acquisition:
 - MRS measurements are performed on a 1.5T clinical MRI scanner equipped with a dual-tuned ¹H/¹⁹F radiofrequency surface coil.[7]
 - Scan 1 (MRS#1): Acquired immediately following the completion of the **SR-4554** infusion to measure the initial distribution of the probe in the tumor and surrounding tissues.[7]
 - Scan 2 (MRS#2): Acquired approximately 16 hours post-infusion.[7] This time point is chosen to allow for the washout of unbound **SR-4554** from normoxic tissues (approximately 5 times the plasma half-life).[7] A significant ¹⁹F signal at this time is indicative of probe retention in hypoxic regions.[7]
- Data Analysis: The degree of tumor hypoxia can be estimated by the retention of the ¹⁹F signal at the later time point compared to the initial signal or plasma levels.[7]

¹⁸F-FMISO PET/CT Protocol (Clinical)

This protocol is a generalized procedure based on common practices in clinical trials involving ¹⁸F-FMISO.[1]

- Patient Preparation: Patients are typically not required to fast.
- Radiotracer Administration:
 - Patients are injected intravenously with approximately 3.7 MBq/kg (0.1 mCi/kg) of ¹⁸F-FMISO.
- Uptake Period: A waiting period of 2 to 4 hours post-injection allows for the clearance of the tracer from normoxic tissues and its accumulation in hypoxic cells.[1]
- PET/CT Imaging:
 - A static emission scan of the tumor region is acquired.
 - A low-dose CT scan is performed for attenuation correction and anatomical localization.

- Data Analysis:
 - Regions of interest (ROIs) are drawn on the tumor and a reference tissue (e.g., muscle).
 - Hypoxia is often defined by a tumor-to-muscle (T/M) or tumor-to-blood (TBR) ratio greater than a certain threshold (commonly 1.2-1.4).[1]
 - The Standardized Uptake Value (SUV) is also calculated.

BOLD MRI Protocol (Clinical)

This protocol describes a typical approach for assessing tumor hypoxia using BOLD MRI with an oxygen challenge.[9]

- Patient Preparation: No special preparation is needed. Patients are positioned comfortably in the MRI scanner to minimize motion.
- Gas Challenge Setup: A nasal cannula or face mask is fitted to the patient to deliver medical air and 100% oxygen.
- MRI Acquisition:
 - A multi-gradient echo (mGRE) sequence is used to acquire T2*-weighted images, which are sensitive to changes in blood oxygenation.
 - Baseline: Images are acquired for several minutes while the patient breathes normal room air.
 - Oxygen Challenge: The gas supply is switched to 100% oxygen at a flow rate of 10 L/min, and imaging is continued.[9]
 - Return to Baseline: The gas is switched back to room air, and imaging continues for a few more minutes.
- Data Analysis:
 - T2* (or its reciprocal, $R2^* = 1/T2^*$) maps are generated for each time point.

- The change in $R2^*$ ($\Delta R2^*$) between the air-breathing and oxygen-breathing periods is calculated for the tumor ROI.
- A smaller change in $R2^*$ upon oxygen challenge is indicative of more severe hypoxia, as the blood oxygenation level does not increase significantly.

Eppendorf Polarographic Electrode Protocol (Preclinical)

This protocol outlines the general procedure for using the Eppendorf pO_2 histogram in animal models.[3]

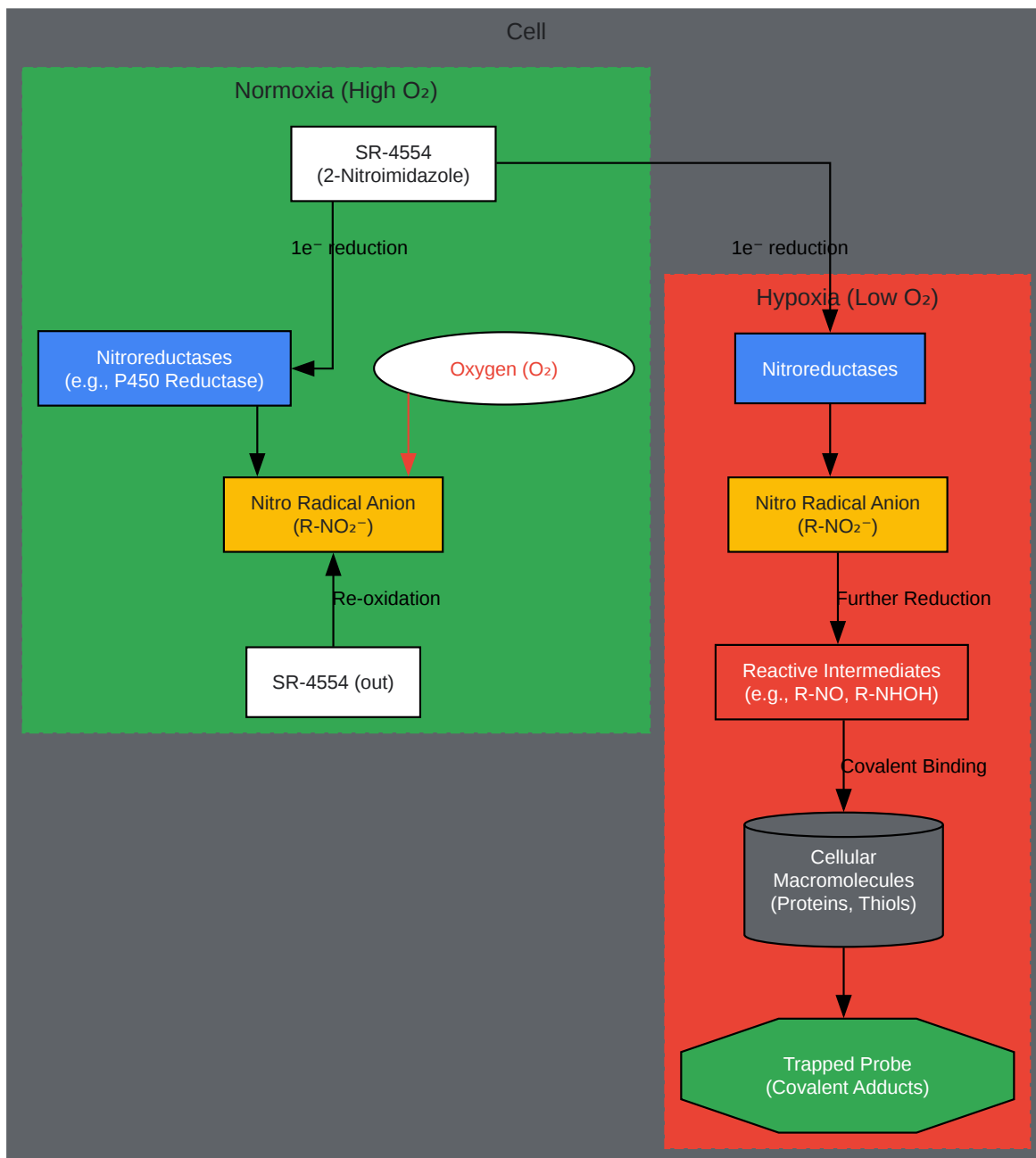
- Animal Preparation: Tumor-bearing animals are typically unanesthetized and restrained in jigs to minimize movement.[3]
- Electrode Setup:
 - A polarographic needle electrode (e.g., 300 μm diameter) is used.[3]
 - The electrode is polarized to -700 mV with respect to a reference electrode placed on the skin.[3]
- Measurement Procedure:
 - The needle electrode is inserted into the tumor through a small incision.
 - The electrode is advanced in predefined steps (e.g., 1 mm forward, 0.3 mm backward) to create a measurement track.
 - At each point along the track, the current, which is proportional to the local pO_2 , is recorded.
 - Multiple tracks are typically performed across the tumor to obtain a representative distribution of pO_2 values.[8]
- Data Analysis: The collected pO_2 values are used to generate a histogram, from which the median pO_2 and the hypoxic fraction (percentage of readings below a certain threshold, e.g.,

5 or 10 mmHg) can be calculated.

Visualization of Pathways and Workflows

Signaling Pathway of 2-Nitroimidazole Bio-reduction

The mechanism of selective trapping of 2-nitroimidazole-based probes like **SR-4554** in hypoxic cells is a multi-step bio-reductive process.

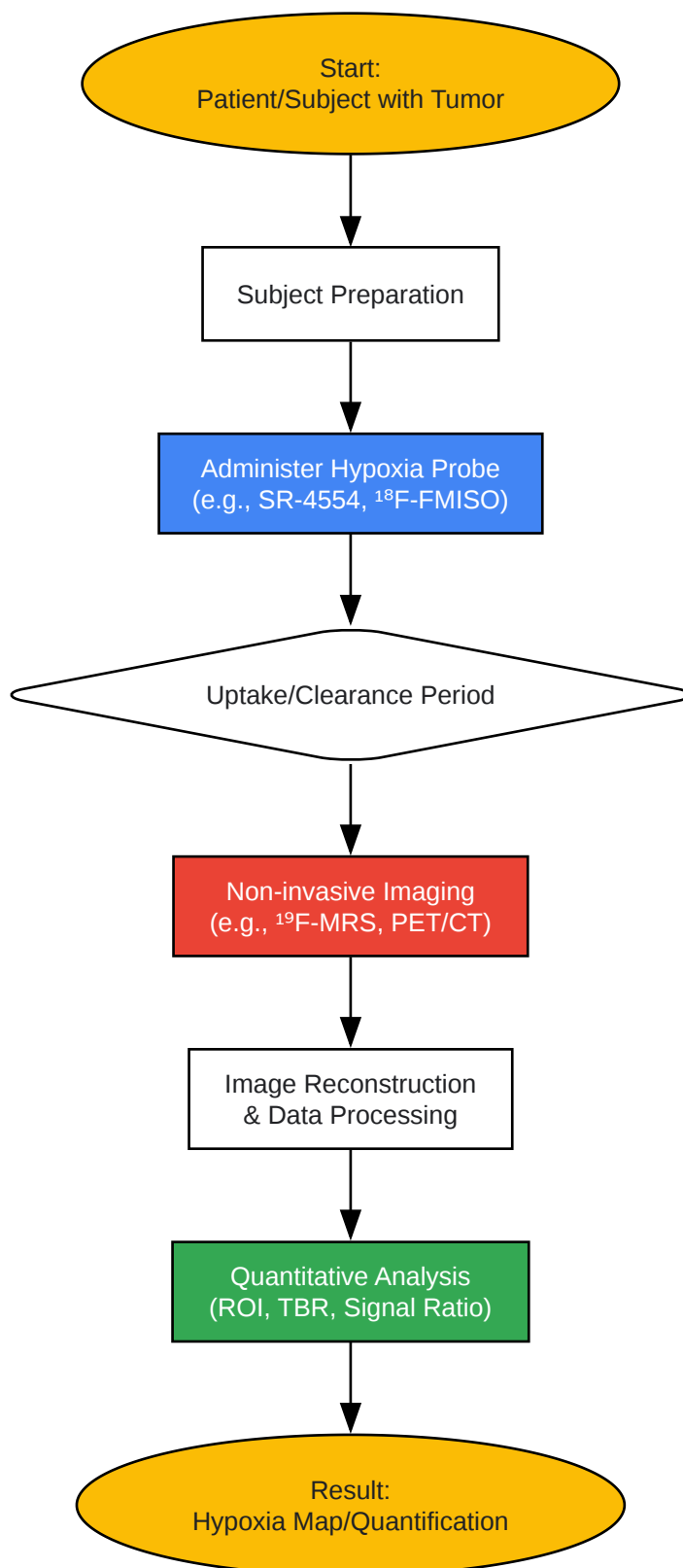


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Caption: Bioreductive pathway of 2-nitroimidazoles in normoxic vs. hypoxic conditions.

General Experimental Workflow for Hypoxia Imaging

The following diagram illustrates a typical workflow for assessing tumor hypoxia using a non-invasive imaging agent in a preclinical or clinical setting.



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